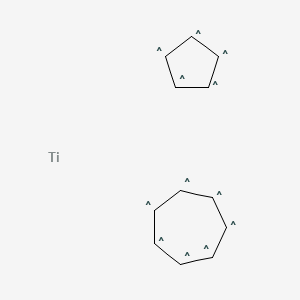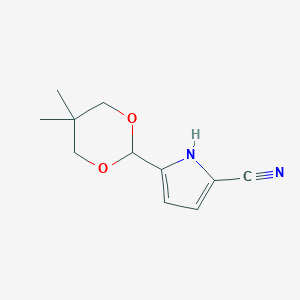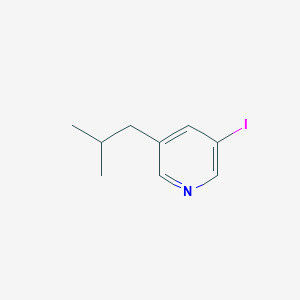
3-Iodo-5-isobutylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-isobutylpyridine is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isobutylpyridine typically involves the halogenation of 5-isobutylpyridine. One common method is the iodination of 5-isobutylpyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are typically employed.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane are used.
Reduction: Reducing agents like lithium aluminum hydride in ether solvents are utilized.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 5-isobutylpyridine.
Aplicaciones Científicas De Investigación
3-Iodo-5-isobutylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodopyridine: Similar structure but lacks the isobutyl group.
5-Isobutylpyridine: Similar structure but lacks the iodine atom.
3-Bromo-5-isobutylpyridine: Similar structure with bromine instead of iodine.
Uniqueness
3-Iodo-5-isobutylpyridine is unique due to the presence of both the iodine atom and the isobutyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
3-iodo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
MJDCWJBCCUQGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=CN=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


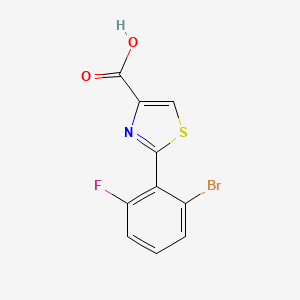


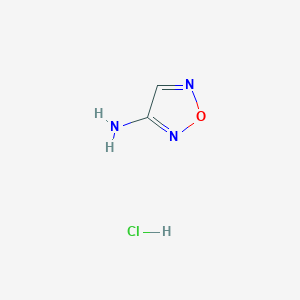

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)


